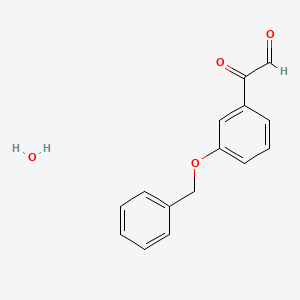

2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate

Description

Properties

IUPAC Name |

2-oxo-2-(3-phenylmethoxyphenyl)acetaldehyde;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3.H2O/c16-10-15(17)13-7-4-8-14(9-13)18-11-12-5-2-1-3-6-12;/h1-10H,11H2;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNLPDSSFCPHKRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)C=O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate typically involves the reaction of 3-(benzyloxy)benzaldehyde with an appropriate oxidizing agent. One common method is the oxidation of 3-(benzyloxy)benzaldehyde using reagents such as chromium trioxide (CrO₃) in the presence of acetic acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form benzoquinones using oxidizing agents like sodium dichromate (Na₂Cr₂O₇) or potassium permanganate (KMnO₄).

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents at the ortho or para positions relative to the benzyloxy group.

Common Reagents and Conditions

Oxidation: Sodium dichromate (Na₂Cr₂O₇), potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃), sulfonating agents (SO₃)

Major Products Formed

Oxidation: Benzoquinones

Reduction: Alcohol derivatives

Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmacophore in drug design and development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The specific pathways involved depend on the nature of the target and the context of the reaction.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

*Inferred molecular formula based on structural analogy.

Biological Activity

2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate, also known as 3-benzyloxyphenyl glyoxal hydrate, is an organic compound with significant potential in medicinal chemistry. Its unique structural features, including a benzyloxy group and reactive carbonyl moieties, make it a versatile intermediate in organic synthesis and a candidate for various biological applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H14O4, with a molecular weight of approximately 258.09 g/mol. The compound's structure allows for diverse chemical reactivity, particularly in condensation reactions that can lead to the formation of complex heterocycles with potential biological activities .

Biological Activities

Research has indicated that this compound may exhibit several biological activities, including:

The biological activity of this compound is likely mediated through its interaction with various biological targets. The carbonyl groups can participate in nucleophilic attacks from amino acids in proteins, potentially leading to enzyme inhibition or modulation of signaling pathways.

Case Studies and Research Findings

- Synthesis and Evaluation : A study demonstrated the efficient synthesis of derivatives from this compound through condensation reactions with amines, yielding heterocycles with promising biological profiles .

- Comparative Analysis : In comparative studies, derivatives of similar structures exhibited varying degrees of MAO-B inhibition, suggesting that modifications to the benzyloxy group can significantly influence biological activity .

- Potential Neuroprotective Effects : Although direct studies on neuroprotection by this specific compound are lacking, related compounds have shown significant neuroprotective effects against oxidative stress and inflammation .

Data Table: Comparison of Biological Activities

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| This compound | 65709-20-8 | Benzyloxy group; reactive carbonyl | Potential anticancer and anti-inflammatory |

| 3-Benzyloxyphenylglyoxal hydrate | 44118541 | Multiple benzyloxy groups | Antioxidant and MAO-B inhibition |

| 4-Benzyloxybenzaldehyde | 100-00-5 | Aldehyde without oxoacetaldehyde structure | Limited reactivity; simpler biological profile |

Q & A

Q. What are the standard synthetic routes for 2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate, and how do reaction conditions influence yield?

The compound is typically synthesized via oxidation of benzyl-protected phenolic precursors or through nucleophilic substitution of benzyloxy groups. For example, sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C facilitates deprotonation, enabling benzylation of phenolic intermediates . Yield optimization requires strict control of anhydrous conditions and stoichiometric ratios, as excess oxidizing agents (e.g., KMnO₄) may over-oxidize the aldehyde group. Chromatographic purification is critical due to hydrate instability in polar solvents .

Q. How is the structural integrity of the hydrate form validated experimentally?

X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are primary methods. The hydrate’s water of crystallization is confirmed via thermogravimetric analysis (TGA), showing mass loss at 80–120°C. In H NMR, the aldehyde proton (δ 9.8–10.2 ppm) and benzyloxy protons (δ 4.9–5.1 ppm) are key diagnostic signals. Infrared (IR) spectroscopy identifies carbonyl (C=O) stretching at ~1700 cm⁻¹ and hydroxyl (O-H) bands at ~3400 cm⁻¹ .

Q. What are the stability considerations for this compound under varying storage conditions?

The hydrate is hygroscopic and prone to dehydration in dry environments. Long-term storage requires inert atmospheres (N₂/Ar) at −20°C in amber vials to prevent photodegradation. Aqueous solutions should be prepared fresh due to hydrolysis of the benzyl ether group under acidic/basic conditions .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways for derivatization of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model nucleophilic attack on the aldehyde or ketone groups. Transition-state analysis reveals energy barriers for benzyloxy cleavage or hydration equilibria. Molecular dynamics (MD) simulations assess solvent effects on reaction kinetics, guiding experimental solvent selection (e.g., DMF vs. THF) .

Q. What strategies resolve contradictions in reported biological activity data for analogs of this compound?

Discrepancies in antimicrobial or anticancer assays often stem from impurities in synthetic batches or solvent-dependent solubility. High-performance liquid chromatography (HPLC) purity >98% and standardized bioassay protocols (e.g., MIC testing in Mueller-Hinton broth) reduce variability. Structure-activity relationship (SAR) studies using halogen-substituted analogs (e.g., 3-chloro derivatives) clarify functional group contributions .

Q. How do competing reaction pathways affect the synthesis of benzyloxy-substituted derivatives?

Competing Friedel-Crafts acylation may occur if Lewis acids (e.g., AlCl₃) are present, leading to undesired ring-substituted byproducts. Kinetic control via low-temperature (−78°C) conditions and stoichiometric limiting of acylating agents suppresses side reactions. Monitoring via thin-layer chromatography (TLC) at 15-minute intervals ensures reaction quench before byproduct formation .

Q. What advanced spectroscopic techniques characterize transient intermediates in its oxidation/reduction reactions?

Time-resolved FTIR or cryo-trapped electron paramagnetic resonance (EPR) spectroscopy captures short-lived intermediates like enolates or radical species. For example, reduction with NaBH₄ generates a 2-hydroxy intermediate, detectable via C NMR isotopomer analysis or mass spectrometry (HRMS) .

Methodological Guidance

Designing experiments to probe hydrate ↔ anhydrate equilibrium dynamics:

- Use variable-temperature H NMR in DMSO-d₆ to monitor water loss.

- Conduct slurry experiments in mixed solvents (e.g., water/acetone) with gravimetric analysis.

- Apply van’t Hoff plots to calculate enthalpy (ΔH) and entropy (ΔS) of hydration .

Optimizing catalytic systems for selective benzyloxy deprotection:

- Test hydrogenolysis (H₂/Pd-C) vs. acidolysis (TFA/DCM) to preserve the aldehyde group.

- Monitor reaction progress via gas chromatography (GC) for H₂-based systems or UV-Vis for acid-catalyzed pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.